molecular formula C11H19ClN2O B11795853 (S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

Cat. No.: B11795853
M. Wt: 230.73 g/mol
InChI Key: VNLKGONMSDMOMA-JTQLQIEISA-N
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Description

(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a cyclopropylmethyl group, and a chloroethanone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone typically involves the coupling of a piperidine derivative with a chloroethanone compound. One common method involves the reaction of 1-(2-chloroethyl)piperidine hydrochloride with a cyclopropylmethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • 4-(piperidin-1-yl)pyridine derivatives

Uniqueness

(S)-2-Chloro-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

2-chloro-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8H2/t10-/m0/s1

InChI Key

VNLKGONMSDMOMA-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)CCl)NCC2CC2

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)NCC2CC2

Origin of Product

United States

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